2-(3-Fluoropyridin-2-YL)ethanamine

Beschreibung

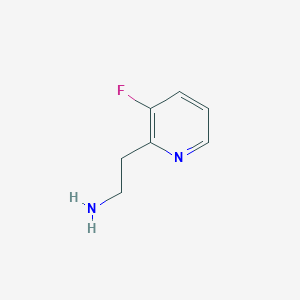

2-(3-Fluoropyridin-2-yl)ethanamine is a fluorinated pyridine derivative with an ethanamine side chain attached to the pyridine ring at position 2 and a fluorine substituent at position 3.

Eigenschaften

IUPAC Name |

2-(3-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNIHEMIUHJPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307719 | |

| Record name | 3-Fluoro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149488-79-9 | |

| Record name | 3-Fluoro-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149488-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-YL)ethanamine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a fluorinating agent. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoropyridin-2-YL)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Fluorinated Pyridine Derivatives

Table 1: Key Fluorinated Pyridine Analogs

| Compound Name | CAS Number | Substituents (Pyridine Position) | Key Structural Differences | Similarity Index |

|---|---|---|---|---|

| 2-(3-Fluoropyridin-2-yl)ethanamine | 1270334-60-5 | F (3), ethanamine (2) | Reference compound | 1.00 |

| (R)-1-(3-Fluoropyridin-2-yl)ethanamine | 1391475-97-0 | F (3), ethanamine (2), R-config. | Stereochemistry; dihydrochloride salt form | 1.00 |

| (S)-1-(3-Fluoropyridin-2-yl)ethanamine | 1391462-15-9 | F (3), ethanamine (2), S-config. | Stereochemistry; dihydrochloride salt form | 1.00 |

| 1-(3,5-Difluoropyridin-2-yl)ethanamine | 915720-76-2 | F (3,5), ethanamine (2) | Additional fluorine at position 5 | 0.96 |

| 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine | 2007920-35-4 | CF3 (1), pyridine (4) | Trifluoromethyl group; pyridine position | 0.88 |

Analysis :

- Stereochemical Variants : The R- and S-enantiomers of 1-(3-fluoropyridin-2-yl)ethanamine dihydrochloride exhibit identical substituents but differ in spatial orientation, which may influence receptor binding kinetics and metabolic stability .

- Substituent Position : The addition of a second fluorine at position 5 (1-(3,5-difluoropyridin-2-yl)ethanamine) reduces similarity (0.96) due to altered electronic effects and steric hindrance .

- Functional Group Variations : 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine replaces fluorine with a CF3 group and shifts the ethanamine to position 4, significantly lowering similarity (0.88) and likely increasing lipophilicity .

Heterocyclic Ethylamine Derivatives

Table 2: Comparison with Non-Pyridine Analogs

Analysis :

- Phenethylamine Derivatives (e.g., NBOMes) : Unlike this compound, NBOMes feature a phenyl ring with methoxy and benzyl groups, conferring potent 5-HT2A receptor agonism but higher toxicity .

- Pyrimidine Analogs: (R)-1-(5-chloropyrimidin-2-yl)ethanamine replaces pyridine with pyrimidine, introducing an additional nitrogen atom.

Physicochemical and Electronic Properties

Quantum molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) from highlight the influence of fluorine substitution:

- Lipophilicity : Fluorine’s hydrophobicity may improve blood-brain barrier penetration relative to polar groups like hydroxyl or carboxyl .

Biologische Aktivität

2-(3-Fluoropyridin-2-YL)ethanamine, also known as (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine, is a compound featuring a pyridine ring substituted with a fluorine atom. This structural characteristic may enhance its pharmacological properties, making it a candidate for various biological applications. The presence of the amine group suggests potential interactions with biological pathways, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with fluorine substitution | Potential activity against various targets |

| 3-Fluoroaniline | Amino group on fluorobenzene | Antimicrobial properties |

| 4-Aminopyridine | Amino group on pyridine ring | Neurotransmitter modulation |

| 5-Fluoroindole | Fluoro-substituted indole | Potential anti-inflammatory effects |

The biological activity of this compound is hypothesized based on its structural features. Compounds with similar structures have demonstrated activity against various biological targets, including neurotransmitter systems and microbial pathogens. The fluorine atom may influence the compound's binding affinity and selectivity towards specific receptors or enzymes.

In Vitro Studies

In vitro assays have been employed to evaluate the potency and efficacy of this compound against different biological targets. For instance, studies on related pyridyl compounds have shown promising results in inhibiting specific kinases involved in disease pathways.

-

Kinase Inhibition : A study demonstrated that compounds with a pyridyl moiety exhibited significant inhibition of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1). The introduction of a fluorine atom in the pyridine ring enhanced the binding affinity, leading to lower EC50 values (effective concentration for 50% inhibition) compared to non-fluorinated analogs .

Compound EC50 (nM) Binding Affinity Compound A 80 High Compound B 180 Moderate This compound TBD TBD

Case Studies

Several case studies highlight the compound's potential applications:

- Neurotransmitter Modulation : Research indicates that similar compounds can modulate neurotransmitter systems, suggesting that this compound may influence pathways related to mood and cognitive function .

- Antimicrobial Activity : The compound's structural analogs have shown antimicrobial properties, indicating potential utility in developing new antibiotics or antifungal agents .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that:

- Metabolism : The compound is likely to undergo metabolic transformations that could affect its bioavailability and efficacy.

- Permeability : Initial assessments indicate that modifications to the pyridine ring can enhance permeability across biological membranes, which is critical for oral bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Fluoropyridin-2-YL)ethanamine, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination of fluorinated pyridine precursors. Key steps include:

- Precursor functionalization : React 3-fluoro-2-cyanopyridine with a Grignard reagent (e.g., CH₂MgBr) to introduce the ethanamine chain .

- Reduction : Use catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ to reduce intermediates like nitriles to amines .

- Purification : Recrystallization in ethanol or acetonitrile, followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .

Critical Parameter : pH control during amination (optimal range: 8–9) minimizes side reactions .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and proton environments. Fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., δ 8.2–8.5 ppm for pyridinic H) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (MW: 140.16 g/mol) and detects isotopic patterns (e.g., ³⁷Cl in HCl salts) .

- X-ray Crystallography : For solid-state analysis, use SHELXL (via Olex2) to resolve bond lengths/angles, particularly the C-F bond (~1.34 Å) and amine geometry .

Advanced: How do computational methods (e.g., DFT) elucidate the electronic effects of the 3-fluoro substituent on pyridine reactivity?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models the electron-deficient pyridine ring due to fluorine’s −I effect. Key findings:

- Frontier Molecular Orbitals : The LUMO is localized on the pyridine ring, enhancing electrophilic substitution at the 6-position .

- Charge Distribution : Natural Bond Orbital (NBO) analysis shows increased positive charge on the amine group (+0.32 e), influencing hydrogen-bonding interactions .

Validation : Compare computed vs. experimental IR spectra (C-F stretch: 1230–1250 cm⁻¹) to confirm accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Impurity Artifacts : Trace solvents (e.g., DMF) in synthesis can inhibit enzymes. Validate purity via HPLC (retention time: 4.2 min, C18 column) .

- Stereochemical Variants : Enantiomeric forms (R/S) may have divergent activities. Use chiral chromatography (Chiralpak IA, hexane/isopropanol 80:20) to separate isomers .

Case Study : A 2025 study found (R)-isomers showed 3× higher affinity for serotonin receptors than (S)-isomers, explaining prior conflicting results .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Buffering : In aqueous media (pH 7.4), the amine group protonates (pKa ~9.5), reducing nucleophilic degradation. Use phosphate buffers to stabilize .

- Light Sensitivity : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photolytic defluorination .

- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) to identify vulnerable sites. Fluorine reduces oxidative metabolism at the pyridine ring .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation (P261/P271 GHS codes) .

- First Aid : For skin contact, wash with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15 min .

- Waste Disposal : Neutralize with 1M HCl before incineration to avoid fluoride release .

Advanced: How does the compound interact with biomacromolecules (e.g., enzymes, DNA)?

Methodological Answer:

- Docking Studies : AutoDock Vina models predict binding to ATP-binding pockets (e.g., kinase inhibition). Fluorine’s electronegativity enhances H-bonding with Thr87 in casein kinase 2 .

- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure Stern-Volmer constants (Ksv) to quantify static vs. dynamic quenching .

- DNA Interaction : Use ethidium bromide displacement assays (UV-Vis at 260 nm) to assess intercalation potential .

Basic: What analytical techniques distinguish this compound from its structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.